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molecular formula C16H17NO2 B1272068 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 143165-32-6

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No. B1272068
M. Wt: 255.31 g/mol
InChI Key: BOSKLOMTRITQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313126B1

Procedure details

This compound was prepared in the manner described above for intermediate 1a by replacing indole with 5-cyanoindole (29.98 g, 0.21 mol) to afford 29.32 g (50%) of the title compound as a white solid: mp 158-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.98 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[NH:13][CH:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:20](C1C=C2C(=CC=1)NC=C2)#[N:21]>>[O:4]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[C:19]4[C:14](=[CH:15][CH:16]=[C:17]([C:20]#[N:21])[CH:18]=4)[NH:13][CH:12]=3)=[CH:7][CH2:6]2)[O:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=CNC1=CC=CC=C21
Step Two
Name
Quantity
29.98 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CC=C(CC2)C2=CNC1=CC=C(C=C21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 29.32 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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